2-Imino-10-oxo-1-propyl-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester

Description

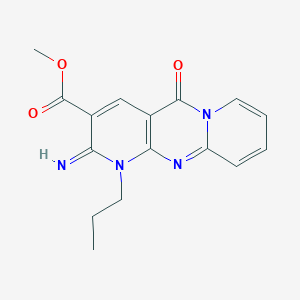

This compound belongs to the triazaanthracene family, characterized by a fused heterocyclic core containing three nitrogen atoms. The structure includes a propyl group at position 1, an imino group at position 2, a methyl ester at position 3, and a ketone at position 10. The methyl ester group enhances solubility and stability, making it suitable for pharmacokinetic studies .

Properties

Molecular Formula |

C16H16N4O3 |

|---|---|

Molecular Weight |

312.32 g/mol |

IUPAC Name |

methyl 6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

InChI |

InChI=1S/C16H16N4O3/c1-3-7-20-13(17)10(16(22)23-2)9-11-14(20)18-12-6-4-5-8-19(12)15(11)21/h4-6,8-9,17H,3,7H2,1-2H3 |

InChI Key |

KBYDDKVFLXWYDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-10-oxo-1-propyl-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Imino-10-oxo-1-propyl-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce imino groups to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but typical conditions include room temperature to moderate heating, and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Imino-10-oxo-1-propyl-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 2-Imino-10-oxo-1-propyl-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The triazaanthracene core allows for significant structural modifications. Key analogues include:

Functional Group Impact on Properties

- Methyl Ester vs. Carboxylic Acid/Amides : The methyl ester in the target compound reduces polarity compared to free carboxylic acids (e.g., phenethyl-amide in ), improving membrane permeability. However, amide derivatives (e.g., ) may exhibit prolonged half-lives due to resistance to esterase hydrolysis.

- Heterocyclic Substituents : The pyridin-3-ylmethyl group in introduces basicity, enhancing solubility in physiological buffers, whereas the furan group in contributes to π-π stacking interactions in binding assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.